4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine
Description
This compound features a fused isoxazolo[5,4-b]pyridine core substituted with:
- A 3-methyl group at position 3.
- A 6-isopropyl group at position 4.
- A 4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl} moiety at position 4.
Properties
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-(3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O2/c1-13(2)18-12-17(19-14(3)24-28-20(19)23-18)21(27)26-10-8-25(9-11-26)16-6-4-15(22)5-7-16/h4-7,12-13H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRGPWHKGDKOFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine involves multi-step organic synthesis. Key steps typically include:
Formation of the isoxazolopyridine core.
Introduction of the isopropyl and methyl substituents.
Addition of the piperazinylcarbonyl group with the fluorophenyl moiety.
Industrial Production Methods
Industrial production often optimizes these steps for scale, using cost-effective reagents and conditions that maximize yield while maintaining purity. This may involve continuous flow chemistry or catalytic processes to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Often with agents like potassium permanganate.
Reduction: Utilizing hydrogenation or metal hydrides.
Substitution: Halogenation, nitration, or alkylation reactions using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic media.
Reduction: Palladium-catalyzed hydrogenation or lithium aluminum hydride.
Substitution: Using halogenating agents such as thionyl chloride or nitrating mixtures.
Major Products
These reactions yield products such as hydroxyl derivatives, reduced amines, or substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In synthetic chemistry, this compound is used as a building block for more complex molecules, serving as an intermediate in the synthesis of pharmacologically active compounds.
Biology and Medicine
It exhibits potential biological activity, making it a candidate for drug discovery and development. Studies may focus on its effects on various biological targets, exploring its therapeutic potential.
Industry
In the industrial sector, this compound's properties make it useful in the development of materials with specific desired characteristics, such as advanced polymers or specialty chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. This might include binding to proteins, enzymes, or receptors, modulating their activity. The pathways involved can vary widely depending on its application, whether as a therapeutic agent or a material modifier.
Comparison with Similar Compounds
Substituent Variations at Position 6
Key Insights :
- Isopropyl vs. tert-Butyl : The bulkier tert-butyl group in Y504-4973 may improve metabolic stability but reduce solubility compared to the target compound’s isopropyl group .
- Methoxyphenyl vs. Fluorophenyl-Piperazine : The 4-fluorophenyl-piperazine in the target compound likely enhances receptor specificity (e.g., 5-HT1A/D2 receptors), whereas methoxyphenyl derivatives may target different pathways .
Substituent Variations at Position 4
Key Insights :
- Piperazinyl Carbonyl vs. Carbohydrazide : The target compound’s piperazinyl group likely improves blood-brain barrier penetration, whereas carbohydrazide derivatives may exhibit antimicrobial or chelation properties .
- Fluorophenyl vs. Thiophenyl : Fluorine’s electronegativity enhances binding to aromatic receptors, while thiophenyl groups may alter electronic distribution and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
